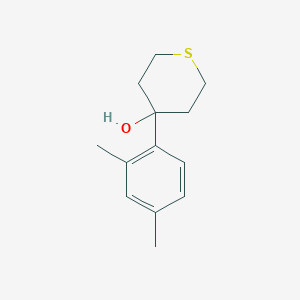

4-(2,4-Dimethylphenyl)thian-4-ol

Description

4-(2,4-Dimethylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 2,4-dimethylphenyl group. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the aromatic and alkyl substituents, which may influence its biological activity and solubility.

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-10-3-4-12(11(2)9-10)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBECALURXGBBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CCSCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2(CCSCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

As a polymer-based component, the SH 56/70 system holder does not undergo typical chemical reactions like oxidation, reduction, or substitution that are common in small organic molecules. Instead, its performance is evaluated based on its physical and mechanical properties, such as stability, flexibility, and resistance to dynamic loads .

Scientific Research Applications

The SH 56/70 system holder is widely used in various industrial applications, including:

Robotic Equipment: Ensuring the stability and protection of cables in robotic systems.

Machine Automation: Providing secure cable management in automated machinery.

Factory Automation: Enhancing the durability and flexibility of cable protection in factory settings.

Mechanical Engineering: Supporting the design and construction of mechanical systems with reliable cable management solutions.

Mechanism of Action

The SH 56/70 system holder functions by securely holding and protecting cables within its structure. It is designed to be easily adaptable to both dynamic and static applications, ensuring that cables remain stable and protected under various conditions. The system holder’s design includes features such as a stable vibration-proof red clip for safe locking and easy installation .

Comparison with Similar Compounds

Structural and Functional Insights:

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethylphenyl group in the target compound provides electron-donating methyl substituents, enhancing aromatic ring stability and lipophilicity. Chloro and methoxy substituents () may enhance antimicrobial activity by disrupting microbial membrane integrity or enzyme function .

Functional Group Variations :

- Thiane vs. Thiazole : The thiane ring (saturated sulfur heterocycle) in the target compound differs from thiazole (unsaturated, nitrogen-sulfur heterocycle) in . Thiazoles are often associated with chemosensor applications due to their π-conjugated systems .

- Hydroxyl vs. Formamide/Semicarbazone : The hydroxyl group in the target compound may participate in hydrogen bonding, whereas semicarbazones () exhibit anticonvulsant activity via GABA transaminase inhibition .

Physicochemical Properties:

- Molecular Weight and Solubility : Smaller molecules like N-(2,4-Dimethylphenyl)formamide (163.20 g/mol) may exhibit better bioavailability compared to bulkier analogs (e.g., 262.29 g/mol in ).

- Purity and Stability : 4-(4-(Trifluoromethyl)phenyl)thian-4-ol is reported at 97% purity, indicating suitability for research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.